molecular formula C17H14F3N5O4S B3509986 2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B3509986
M. Wt: 441.4 g/mol
InChI Key: RURVHMYDYVXCPW-UHFFFAOYSA-N
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Description

2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a methanesulfonylphenyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursorsCommon synthetic methods involve the use of reagents such as sodium azide, trifluoromethoxybenzene, and methanesulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(METHANESULFONYLPHENYL)-1H-IMIDAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
  • 2-[5-(METHANESULFONYLPHENYL)-1H-IMIDAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Uniqueness

2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to its specific structural features, such as the presence of a tetrazole ring and the combination of methanesulfonyl and trifluoromethoxy groups.

Properties

IUPAC Name

2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O4S/c1-30(27,28)14-8-2-11(3-9-14)16-22-24-25(23-16)10-15(26)21-12-4-6-13(7-5-12)29-17(18,19)20/h2-9H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURVHMYDYVXCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

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